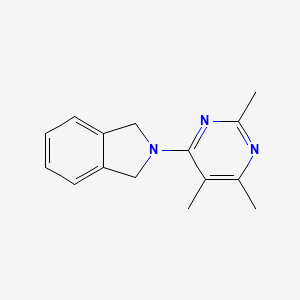
6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or DFMPP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a structural analogue of the neurotransmitter dopamine and is used to study the effects of dopamine in the brain. DFMPP is a versatile compound with a wide range of applications in biochemistry and physiology. In
Aplicaciones Científicas De Investigación
DFMPP has a wide range of applications in scientific research. It has been used to study the effects of dopamine on the brain, as it is a structural analogue of the neurotransmitter. It has been used to study the effects of dopamine receptor agonists and antagonists on the brain, as well as to study the effects of dopamine on reward pathways. Additionally, DFMPP has been used to study the effects of dopamine on behavior and cognition.
Mecanismo De Acción
DFMPP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. Specifically, it binds to D2 and D3 receptors, which are involved in reward pathways and behavior. By binding to these receptors, DFMPP activates the reward pathways and can influence behavior.
Biochemical and Physiological Effects
DFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in reward-seeking behavior. Additionally, it has been shown to increase levels of the neurotransmitter serotonin, which can lead to an increase in mood and a decrease in anxiety. DFMPP has also been shown to increase levels of the neurotransmitter norepinephrine, which can lead to an increase in alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMPP has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized from commercially available starting materials. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. A limitation of DFMPP is that it is not as potent as other dopamine agonists, making it less suitable for certain experiments. Additionally, it has a relatively short half-life and is rapidly metabolized, making it unsuitable for certain long-term experiments.
Direcciones Futuras
For DFMPP include further research into its effects on reward pathways and behavior, as well as its potential therapeutic applications. Additionally, further research into its effects on other neurotransmitters, such as serotonin and norepinephrine, could lead to a better understanding of its effects on mood and cognition. Furthermore, research into the development of more potent and longer-lasting analogues of DFMPP could lead to more effective therapeutic applications. Lastly, further research into the synthesis of DFMPP and its analogues could lead to more efficient and cost-effective synthesis methods.
Métodos De Síntesis
DFMPP can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 4-methanesulfonylphenyl isocyanide with 2-fluoro-6-methylpyrimidine in the presence of triethylamine. This reaction yields the desired product, DFMPP, in a yield of approximately 80%.
Propiedades
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(6-4-9)21(2,19)20/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDMCDBPCFYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457235.png)
![3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457242.png)
![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)
![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457266.png)
![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)
![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457300.png)

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)
![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)